For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Methylquinazoline: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of 4-Methylquinazoline. The information is curated for professionals in research and drug development who are interested in the therapeutic potential of quinazoline derivatives.
Core Chemical Properties
4-Methylquinazoline is a heterocyclic aromatic organic compound. It is a derivative of quinazoline, where a methyl group is substituted at the 4-position.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][3] |
| IUPAC Name | 4-methylquinazoline | [1] |
| CAS Number | 700-46-9 | [1][2] |
| SMILES | CC1=NC=NC2=CC=CC=C12 | [1] |
| InChI | InChI=1S/C9H8N2/c1-7-8-4-2-3-5-9(8)11-6-10-7/h2-6H,1H3 | [1][2] |
| Appearance | White to off-white powder | [4] |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Density | Not available | [3] |
Molecular Structure
The structure of 4-Methylquinazoline consists of a pyrimidine ring fused to a benzene ring, with a methyl group attached to the pyrimidine ring.
Caption: 2D Structure of 4-Methylquinazoline.
Synthesis of 4-Methylquinazoline
A common method for the synthesis of 4-Methylquinazoline involves the reaction of 2-aminoacetophenone with formamide.[5] An optimized process for this synthesis has been reported, achieving a high yield.[5]
Experimental Protocol: Synthesis from 2-Aminoacetophenone and Formamide[5]
-
Materials : 2-aminoacetophenone, formamide, and Boron trifluoride etherate (BF₃-Et₂O) as a catalyst.
-
Optimal Reaction Conditions :
-
Catalyst : BF₃-Et₂O
-
Molar Ratio : 2-aminoacetophenone : BF₃-Et₂O = 1 : 0.5
-
Weight Ratio : 2-aminoacetophenone : formamide = 1 : 52
-
Temperature : 150°C
-
Time : 6 hours
-
-
Procedure :
-
Combine 2-aminoacetophenone and formamide in the specified weight ratio in a reaction vessel.
-
Add the catalyst, BF₃-Et₂O, according to the specified molar ratio.
-
Heat the mixture to 150°C and maintain this temperature for 6 hours with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 4-Methylquinazoline, can then be isolated and purified using standard techniques such as crystallization or chromatography.
-
Under these optimized conditions, the reported yield of 4-Methylquinazoline is 86%.[5]
Caption: Synthesis workflow for 4-Methylquinazoline.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR Spectroscopic Data | |||
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available |
| ¹³C NMR Spectroscopic Data | |
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Data not available |
General NMR Experimental Protocol: NMR spectra can be recorded on a standard NMR spectrometer (e.g., 400 MHz). The sample is typically dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
| FT-IR Spectroscopic Data | |
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available | Data not available |
General FT-IR Experimental Protocol: FT-IR spectra are generally obtained using an FT-IR spectrometer.[6] Samples can be prepared as KBr pellets or analyzed as a thin film.[6]
Mass Spectrometry (MS)
| Mass Spectrometry Data | |
| m/z | Interpretation |
| 144 | [M]⁺ (Molecular Ion)[1] |
| 117 | [M-HCN]⁺ |
| 103 | [M-CH₃CN]⁺ |
General Mass Spectrometry Experimental Protocol: Mass spectra are typically acquired using an electron ionization (EI) source at 70 eV.[6] High-resolution mass spectrometry (HRMS) can be employed for accurate mass determination.[6]
Caption: General workflow for spectroscopic characterization.
Biological Activity and Significance
The quinazoline scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous compounds with significant biological activity.[7][8] Quinazoline derivatives have been extensively investigated for their potential as therapeutic agents, particularly in oncology.[8][9]
Anticancer Potential
Many 4-anilinoquinazoline derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR).[8][10] These inhibitors play a crucial role in cancer therapy by blocking signaling pathways that are essential for tumor growth and proliferation.[8][10] For instance, compounds with a 4-anilinoquinazoline moiety have shown promising antiproliferative properties against various cancer cell lines, including human colorectal carcinoma, breast adenocarcinoma, and glioblastoma.[8]
Other Biological Activities
Beyond their anticancer effects, quinazoline derivatives have been reported to exhibit a wide range of pharmacological activities, including:
Caption: Inhibition of EGFR signaling by 4-anilinoquinazolines.
References
- 1. 4-Methylquinazoline | C9H8N2 | CID 241520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinazoline, 4-methyl- [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. nbinno.com [nbinno.com]
- 5. journalirjpac.com [journalirjpac.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-(Chloromethyl)-4-methylquinazoline | RUO | Supplier [benchchem.com]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
